2-Methyl-1,3-dithiolane chemical properties and structure
2-Methyl-1,3-dithiolane chemical properties and structure
An In-depth Technical Guide to 2-Methyl-1,3-dithiolane: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Methyl-1,3-dithiolane, a versatile organosulfur compound. Designed for researchers, chemists, and professionals in drug development and materials science, this document delves into the molecule's core chemical properties, spectroscopic signature, synthesis protocols, and key reactive behaviors. We will explore not just the "what" but the "why," offering insights into the mechanistic underpinnings and practical considerations that are vital for laboratory applications.
Introduction and Strategic Importance
2-Methyl-1,3-dithiolane (CAS No. 5616-51-3) is a five-membered heterocyclic compound belonging to the 1,3-dithiolane class. Structurally, it is a thioacetal of acetaldehyde and 1,2-ethanedithiol. While recognized in the flavor and fragrance industry for its potent sulfurous, savory, and onion-like aroma, its significance in synthetic organic chemistry is far more profound. Dithiolanes, in general, are cornerstone tools for carbonyl protection and for achieving "umpolung," or the inversion of polarity, at a carbonyl carbon. This unique capability allows for the formation of carbon-carbon bonds that are otherwise inaccessible, making 2-Methyl-1,3-dithiolane and its analogs critical intermediates in complex molecule synthesis.
This guide will provide the foundational knowledge required to effectively utilize this reagent, from understanding its physical and spectral data to executing its synthesis and subsequent reactions with predictable and reliable outcomes.
Molecular Structure and Physicochemical Properties
A thorough understanding of a molecule's structure and physical properties is the bedrock of its successful application. These parameters dictate its solubility, reactivity, and appropriate handling procedures.
Chemical Structure
The structure of 2-Methyl-1,3-dithiolane consists of a saturated five-membered ring containing two sulfur atoms at positions 1 and 3, and a methyl group attached to the carbon atom at position 2 (the thioacetal carbon).
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IUPAC Name: 2-methyl-1,3-dithiolane
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Molecular Formula: C₄H₈S₂
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SMILES: CC1SCCS1
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InChI Key: CARJCVDELAMAEJ-UHFFFAOYSA-N
Caption: Molecular Structure of 2-Methyl-1,3-dithiolane.
Physical Properties
The macroscopic properties of 2-Methyl-1,3-dithiolane are summarized in the table below. Its high boiling point relative to its molecular weight is attributable to sulfur's polarizability, while its characteristic odor is a hallmark of many low-molecular-weight organosulfur compounds.
| Property | Value | Source(s) |
| Molecular Weight | 120.24 g/mol | |
| Appearance | Colorless clear liquid | [1] |
| Odor | Strong, sulfurous, burnt, alliaceous (onion/garlic-like) | |
| Density | 1.147 - 1.157 g/mL @ 20 °C | [1] |
| Boiling Point | 65 °C @ 10 mmHg | [1] |
| Flash Point | 43.89 °C (111.00 °F) | [1] |
| Refractive Index | 1.559 - 1.569 @ 20 °C | [1] |
| Solubility | Insoluble in water; slightly soluble in fat; soluble in alcohol. | [1] |
Spectroscopic Data
Spectroscopic analysis is non-negotiable for confirming the identity and purity of a synthesized or purchased compound. The key signatures for 2-Methyl-1,3-dithiolane are outlined below.
| Spectroscopy | Chemical Shift (δ) / Signal | Interpretation | Source(s) |
| ¹H NMR (300 MHz, CCl₄) | ~4.51 ppm (quartet, 1H) | Methine proton (CH) at C2, split by the methyl group. | |
| ~3.20 ppm (multiplet, 4H) | Methylene protons (-S-CH₂-CH₂-S-) of the dithiolane ring. | ||
| ~1.59 ppm (doublet, 3H) | Methyl protons (-CH₃) at C2, splitting the C2-H. | ||
| ¹³C NMR (CDCl₃) | ~49.3 ppm | C2 (methine carbon, S-CH-S). | |
| ~39.4 ppm | C4 and C5 (methylene carbons, -S-CH₂-). | ||
| ~22.5 ppm | Methyl carbon (-CH₃). | ||
| Mass Spec (EI-MS) | m/z 120 (M+) | Molecular ion peak. |
Expert Interpretation: The ¹H NMR spectrum is highly diagnostic. The downfield quartet around 4.5 ppm is characteristic of a proton flanked by two sulfur atoms and coupled to a methyl group. The complex multiplet for the ring methylene protons arises from their diastereotopic nature. In the ¹³C NMR, the C2 carbon is significantly deshielded by the two adjacent sulfur atoms, causing it to appear around 50 ppm. These spectral features provide a definitive fingerprint for the molecule.
Synthesis: Mechanism and a Validated Protocol
The most common and efficient synthesis of 1,3-dithiolanes is the acid-catalyzed reaction of a carbonyl compound with 1,2-ethanedithiol. This reaction is a reversible equilibrium; therefore, the removal of water is essential to drive the reaction to completion, typically achieved using a Dean-Stark apparatus or a dehydrating agent.
Reaction Mechanism: Thioacetal Formation
The mechanism proceeds via two key stages: (1) protonation of the carbonyl oxygen to activate the carbonyl carbon towards nucleophilic attack, and (2) subsequent intramolecular cyclization.
Caption: Mechanism of 2-Methyl-1,3-dithiolane Synthesis.
The choice of acid catalyst is critical. While strong Brønsted acids like p-toluenesulfonic acid (pTSA) are common, Lewis acids such as BF₃·OEt₂ or zinc triflate can offer milder conditions and improved chemoselectivity, which is particularly important when other acid-sensitive functional groups are present in the substrate.
Experimental Protocol: Laboratory Synthesis
This protocol is a robust, self-validating procedure adapted from standard methods for thioacetal formation. The progress can be monitored by TLC or GC-MS, and the final product purity is confirmed by NMR spectroscopy.
Objective: To synthesize 2-Methyl-1,3-dithiolane from acetaldehyde and 1,2-ethanedithiol.
Materials:
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Acetaldehyde (CH₃CHO)
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1,2-Ethanedithiol (HS(CH₂)₂SH)
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p-Toluenesulfonic acid monohydrate (pTSA)
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Toluene (or Benzene), anhydrous
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Saturated sodium bicarbonate solution (NaHCO₃)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Dichloromethane (DCM) for extraction
Equipment:
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Round-bottom flask
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Dean-Stark apparatus and condenser
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Magnetic stirrer and heat source (heating mantle)
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Separatory funnel
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Rotary evaporator
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Vacuum distillation apparatus
Procedure:
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Setup: Assemble a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser. Add a magnetic stir bar. The entire apparatus should be flame-dried or oven-dried to ensure anhydrous conditions.
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Reagent Addition: To the flask, add anhydrous toluene (100 mL). Dissolve 1,2-ethanedithiol (e.g., 0.1 mol) in the toluene. Cool the solution in an ice bath. Causality: Acetaldehyde has a low boiling point (20.2 °C), so cooling the solvent prevents significant loss upon addition.
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Acetaldehyde Addition: Slowly add acetaldehyde (e.g., 0.1 mol, a slight excess can be used) to the cooled, stirring solution.
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Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (pTSA, ~0.002 mol).
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Reaction (Reflux): Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 4-16 hours). Self-Validation: The cessation of water collection is a direct visual indicator that the reaction has reached completion.
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Work-up (Quenching): Cool the reaction mixture to room temperature. Transfer the solution to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 50 mL) to neutralize the acid catalyst, followed by water (1 x 50 mL), and finally brine (1 x 50 mL). Causality: The bicarbonate wash is crucial to remove the acid, preventing potential decomposition or side reactions during distillation.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.
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Purification (Distillation): Purify the resulting crude oil by vacuum distillation to yield 2-Methyl-1,3-dithiolane as a colorless liquid. Self-Validation: A sharp, constant boiling point during distillation indicates a pure compound.
Caption: Experimental Workflow for the Synthesis of 2-Methyl-1,3-dithiolane.
Key Reactions and Synthetic Utility
The true power of 2-Methyl-1,3-dithiolane in synthesis stems from the unique reactivity of the C2 position.
Umpolung: Deprotonation and Nucleophilic Acyl Anion Equivalent
The protons on the C2 carbon of a 1,3-dithiane or dithiolane are significantly more acidic (pKa ≈ 31) than a typical alkane C-H bond. This is due to the ability of the adjacent sulfur atoms to stabilize the resulting carbanion through both inductive effects and d-orbital participation. Consequently, a strong, non-nucleophilic base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) can readily deprotonate the C2 position, generating a potent nucleophile.
This lithiated species is a synthetic equivalent of an acyl anion—a chemical entity that is otherwise impossible to generate directly. This "umpolung" allows the formerly electrophilic carbonyl carbon to act as a nucleophile, reacting with a wide range of electrophiles.
Caption: Umpolung and Alkylation of 2-Methyl-1,3-dithiolane.
Deprotection: Regenerating the Carbonyl
Since dithiolanes are stable to a wide range of nucleophilic and basic conditions, they serve as excellent protecting groups for aldehydes and ketones. To reveal the carbonyl group after subsequent synthetic steps, the thioacetal must be cleaved. This typically requires electrophilic or oxidative conditions, as they are resistant to hydrolysis.
Common Deprotection Methods:
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Mercury(II) Salts: Reagents like HgCl₂ in the presence of CaCO₃ or CdCO₃ are classic but are now often avoided due to mercury's toxicity.
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Oxidative Cleavage: Reagents such as N-bromosuccinimide (NBS) in aqueous acetone, or bis(trifluoroacetoxy)iodobenzene (PIFA) can efficiently regenerate the carbonyl.
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Thallium(III) Nitrate (TTN): A highly effective but also toxic reagent.
The choice of deprotection agent must be made based on the functional group tolerance of the rest of the molecule.
Safety and Handling
As a Senior Scientist, ensuring laboratory safety is paramount. 2-Methyl-1,3-dithiolane requires careful handling due to its chemical properties and potent odor.
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Hazards: The compound is classified as a skin and eye irritant. It is also flammable.[1] The most immediate and noticeable hazard is its powerful, pervasive stench.
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Handling: Always handle in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.
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Storage: Store in a cool, dry, well-ventilated area away from sources of ignition. Keep the container tightly sealed to prevent the escape of vapors.
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Spills: Absorb spills with an inert material (e.g., vermiculite or sand) and place in a sealed container for proper chemical waste disposal. Do not allow the chemical to enter drains.
Conclusion
2-Methyl-1,3-dithiolane is more than a simple flavoring agent; it is a sophisticated tool in the arsenal of the synthetic organic chemist. Its unique ability to function as a robust carbonyl protecting group and, more importantly, as a precursor to a nucleophilic acyl anion equivalent via umpolung, enables the construction of complex molecular architectures. A firm grasp of its properties, synthesis, and reactivity, as detailed in this guide, empowers researchers to leverage its full potential while maintaining the highest standards of safety and experimental integrity.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 21828, 2-Methyl-1,3-dithiolane". PubChem, [Link]. Accessed January 1, 2026.
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The Good Scents Company. "2-methyl-1,3-dithiolane". The Good Scents Company Information System, [Link]. Accessed January 1, 2026.
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 22329, 2-Methyl-1,3-dithiane". PubChem, [Link]. Accessed January 1, 2026.
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Human Metabolome Database. "Showing metabocard for 2-Methyl-1,3-dithiolane (HMDB0036179)". HMDB, [Link]. Accessed January 1, 2026.
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SpectraBase. "2-METHYL-1,3-DITHIOLAN". SpectraBase, [Link]. Accessed January 1, 2026.
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Organic Chemistry Portal. "1,3-Dithianes, 1,3-Dithiolanes". Organic Chemistry Portal, [Link]. Accessed January 1, 2026.
